molecular formula C11H16ClNO2 B15295896 2-Amino-3-(2,4-dimethylphenyl)propanoicacidhydrochloride

2-Amino-3-(2,4-dimethylphenyl)propanoicacidhydrochloride

Cat. No.: B15295896
M. Wt: 229.70 g/mol
InChI Key: FMQWUGMTLYNDIA-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The substituted phenyl ring can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • Methyl 2-amino-3-(2-pyridinyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride

Uniqueness

2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 4 positions of the phenyl ring can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-amino-3-(2,4-dimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H

InChI Key

FMQWUGMTLYNDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)C.Cl

Origin of Product

United States

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